molecular formula C34H24B2F8O2 B11774564 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate CAS No. 42559-29-5

2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate

Cat. No.: B11774564
CAS No.: 42559-29-5
M. Wt: 638.2 g/mol
InChI Key: YVBNDFPQPWFRSM-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is an organic compound known for its unique structural properties and applications in various fields. This compound is a derivative of bipyran and is characterized by the presence of four phenyl groups and a tetrafluoroborate anion. It is often used in scientific research due to its interesting photophysical and electrochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate typically involves the reaction of bipyran derivatives with phenyl groups under specific conditions. One common method involves the use of benzaldehyde and acetophenone in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C for a few hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating photochemical reactions. Its electrochemical properties also allow it to participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate

Uniqueness

Compared to similar compounds, 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is unique due to its specific structural arrangement and the presence of four phenyl groups. This structural uniqueness imparts distinct photophysical and electrochemical properties, making it particularly valuable in applications requiring high stability and efficiency .

Properties

CAS No.

42559-29-5

Molecular Formula

C34H24B2F8O2

Molecular Weight

638.2 g/mol

IUPAC Name

4-(2,6-diphenylpyrylium-4-yl)-2,6-diphenylpyrylium;ditetrafluoroborate

InChI

InChI=1S/C34H24O2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1

InChI Key

YVBNDFPQPWFRSM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC(=[O+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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